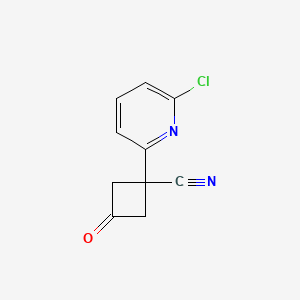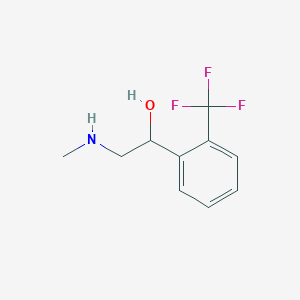
ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and an amino group attached to the second carbon of a three-carbon chain, which is esterified with ethanol.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrrole and ethyl acrylate.
Reaction Steps: The reaction involves the Michael addition of ethyl acrylate to 1H-pyrrole, followed by a subsequent amination step to introduce the amino group.
Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, and the reaction conditions are carefully controlled to optimize yield and purity.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoic acid.
Reduction Products: The reduction of the ester group can yield this compound amine.
Substitution Products: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is used in the development of new drugs, particularly those targeting cancer and microbial infections.
Industry: The compound is utilized in the production of various chemical products, including dyes and pigments.
Mécanisme D'action
The mechanism by which ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate is similar to other amino acid derivatives and indole-containing compounds. its unique structure, particularly the presence of the pyrrole ring, distinguishes it from other compounds. Some similar compounds include:
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: Contains an indole ring instead of a pyrrole ring.
2-(1H-Pyrrol-1-yl)ethanamine: Lacks the carboxylate group present in this compound.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
ethyl 2-amino-3-pyrrol-1-ylpropanoate |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-9(12)8(10)7-11-5-3-4-6-11/h3-6,8H,2,7,10H2,1H3 |
Clé InChI |
PYGJQEAMKIQJMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN1C=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)



![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)




![N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B15317643.png)
